molecular formula C22H32N2O6 B11830381 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate

1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate

Cat. No.: B11830381
M. Wt: 420.5 g/mol
InChI Key: HCUZIVNOUODCHU-UHFFFAOYSA-N
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Description

1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is a complex organic compound featuring a piperazine ring substituted with benzyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide or tetrahydrofuran to facilitate the substitutions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the purification of intermediates and final products using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

  • 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(1-(benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate

Uniqueness: 1-Benzyl 2,4-di-tert-butyl piperazine-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

1-O-benzyl 2-O,4-O-ditert-butyl piperazine-1,2,4-tricarboxylate

InChI

InChI=1S/C22H32N2O6/c1-21(2,3)29-18(25)17-14-23(19(26)30-22(4,5)6)12-13-24(17)20(27)28-15-16-10-8-7-9-11-16/h7-11,17H,12-15H2,1-6H3

InChI Key

HCUZIVNOUODCHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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